

Application Notes: GLP-26 In Vitro Antiviral Activity Against Hepatitis B Virus (HBV)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GLP-26 is a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2] CAMs represent a promising class of direct-acting antiviral agents that target the HBV core protein, a crucial component in multiple stages of the viral lifecycle.[3] GLP-26 accelerates the kinetics of capsid assembly, leading to the formation of non-functional capsids that are unable to properly encapsidate the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby halting viral replication.[1] Furthermore, GLP-26 has been shown to disrupt already-formed capsids and interfere with the maintenance of the covalently closed circular DNA (cccDNA) pool, the stable viral reservoir in infected hepatocytes.[1][4] These application notes provide a comprehensive overview of the in vitro antiviral activity of GLP-26 and detailed protocols for its evaluation.

Mechanism of Action

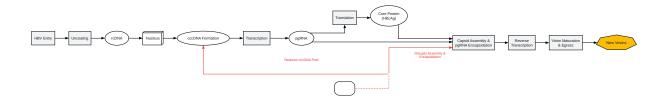
GLP-26's primary mechanism of action is the allosteric modulation of the HBV core protein (HBcAg). By binding to the core protein, **GLP-26** induces a conformational change that accelerates the assembly of HBcAg dimers into capsid-like structures.[3] This rapid assembly process has two key antiviral consequences:

• Inhibition of pgRNA Encapsidation: The accelerated assembly outpaces the incorporation of the viral pgRNA and polymerase complex, resulting in the formation of "empty" capsids. This



effectively blocks the reverse transcription of pgRNA into viral DNA, a critical step in HBV replication.[1][2]

Disruption of cccDNA Maintenance: The proper assembly and disassembly of the viral
capsid are essential for the transport of the relaxed circular DNA (rcDNA) genome to the
nucleus and its subsequent conversion into the persistent cccDNA minichromosome.[3][4] By
inducing the formation of aberrant, overly stable capsids, GLP-26 disrupts this process,
leading to a reduction in cccDNA levels over time.[1][4]



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Caption: Mechanism of Action of GLP-26 on the HBV Lifecycle.

In Vitro Antiviral Activity Data

The antiviral potency and selectivity of **GLP-26** have been characterized in various in vitro models of HBV replication. The following tables summarize the key quantitative data.

Table 1: Antiviral Potency of **GLP-26** Against HBV



Cell Line	Parameter Measured	EC50 (μM)	Reference
HepAD38	Secreted HBV DNA	0.003	[1][2]
Primary Human Hepatocytes (PHH)	Secreted HBV DNA	0.04	
HepNTCP-DL	Secreted HBeAg	0.7	_
HepAD38	cccDNA Reduction	>90% reduction at 1 μΜ	[1][2]

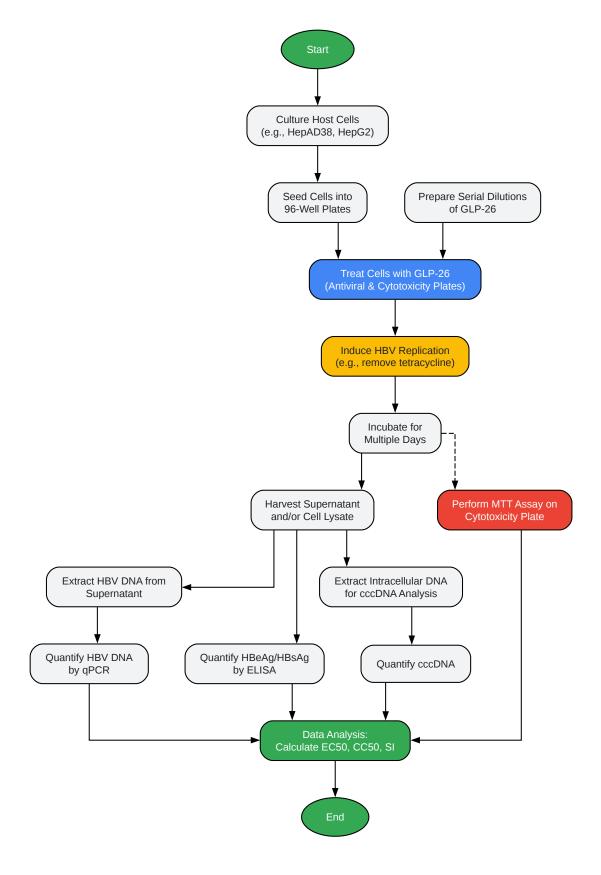
Table 2: Cytotoxicity and Selectivity Index of GLP-26

Cell Line	Parameter	CC50 (µM)	Selectivity Index (SI) (CC50/EC50)	Reference
HepG2	Cytotoxicity	>100	>33,333	

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro antiviral activity of **GLP-26** against HBV.





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Caption: General Experimental Workflow for **GLP-26** In Vitro Assay.



Protocol 1: Determination of Antiviral Activity (EC50) in HepAD38 Cells

This protocol describes the measurement of secreted HBV DNA from HepAD38 cells, a widely used cell line with tetracycline-inducible HBV replication.[5][6]

- 1. Materials:
- HepAD38 cells
- DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.
- Tetracycline
- GLP-26 compound
- 96-well cell culture plates
- Reagents for DNA extraction (e.g., commercial kit or lysis buffer with proteinase K)[7][8]
- Reagents for qPCR (HBV-specific primers, probe, and master mix)[9]
- 2. Cell Culture and Seeding:
- Culture HepAD38 cells in medium containing tetracycline to suppress HBV replication.
- Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
- Incubate for 24 hours to allow for cell attachment.
- 3. Compound Treatment and HBV Induction:
- Prepare serial dilutions of GLP-26 in culture medium.
- Remove the medium from the cells.
- Wash the cells with PBS to remove residual tetracycline.



- Add 100 μL of fresh, tetracycline-free medium containing the various concentrations of GLP 26 to the appropriate wells. Include a "no-drug" vehicle control.
- Incubate the plates at 37°C in a 5% CO2 incubator.
- 4. Sample Collection and DNA Quantification:
- After a defined incubation period (e.g., 4 and 7 days), collect the cell culture supernatant.[5]
- Extract viral DNA from the supernatant using a suitable method. A simple and effective method involves incubation with a lysis buffer containing proteinase K, followed by heat inactivation.[7][8]
- Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[9][10]
- Generate a standard curve using a plasmid containing the HBV target sequence to determine the genome equivalents (GEq)/mL.
- 5. Data Analysis:
- Calculate the percentage of HBV DNA reduction for each GLP-26 concentration relative to the vehicle control.
- Plot the percentage inhibition against the log of the compound concentration and use nonlinear regression analysis to determine the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (CC50) in HepG2 Cells

This protocol determines the concentration of **GLP-26** that causes a 50% reduction in cell viability, typically using an MTT assay.[11][12][13]

- 1. Materials:
- HepG2 cells (or other relevant hepatocyte cell line)
- DMEM medium supplemented with 10% FBS and penicillin/streptomycin



- GLP-26 compound
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[14]
- Solubilization solution (e.g., isopropanol/DMSO mixture)[13]

2. Procedure:

- Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treat the cells with the same serial dilutions of **GLP-26** as used in the antiviral assay. Include a "cells only" control (no compound).
- Incubate for the same duration as the antiviral assay.
- Remove the medium and add 50 μL of serum-free medium and 50 μL of MTT solution to each well.[14]
- Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][14]
- Remove the MTT-containing medium.
- Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
- Read the absorbance at 590 nm using a microplate reader.
- 3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the "cells only" control.



- Plot the percentage viability against the log of the compound concentration and use nonlinear regression analysis to determine the 50% cytotoxic concentration (CC50).
- Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Protocol 3: Quantification of Secreted HBeAg and HBsAg by ELISA

This protocol outlines the general steps for quantifying viral antigens in the cell culture supernatant using commercial ELISA kits.[15][16]

- 1. Materials:
- Commercial ELISA kit for Human HBeAg or HBsAg.[15][16]
- Cell culture supernatants from Protocol 1.
- Microplate reader.
- 2. Procedure:
- Bring all reagents to room temperature.
- Add 100 μL of standards and samples (supernatants) to the appropriate wells of the precoated microplate.[15]
- Incubate for 60-90 minutes at 37°C.[15]
- Wash the wells multiple times (typically 3-5 times) with the provided wash buffer.[15]
- Add the biotinylated detection antibody, incubate, and wash.[15]
- Add the HRP-conjugate, incubate, and wash.[15]
- Add the TMB substrate reagent and incubate in the dark for 15-30 minutes.
- Add the stop solution to terminate the reaction. The color will change from blue to yellow.[15]



- Read the absorbance at 450 nm immediately.[15]
- 3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of HBeAg or HBsAg in the samples by interpolating from the standard curve.
- Calculate the EC50 for antigen reduction as described in Protocol 1.

Protocol 4: Analysis of Intracellular HBV cccDNA

Quantifying cccDNA is crucial for assessing the activity of compounds targeting the viral reservoir. This is a more complex procedure involving selective extraction and detection.[17] [18][19]

- 1. Materials:
- Cell pellets from treated HepAD38 or HBV-infected cells.
- Hirt DNA extraction reagents or a specialized kit for cccDNA isolation.[17][18]
- Nuclease to digest non-cccDNA forms (e.g., Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease).[18]
- Reagents for qPCR with cccDNA-specific primers or Southern blot analysis.[17][18]
- 2. Procedure:
- · Harvest cells after treatment with GLP-26 and wash with PBS.
- Perform a selective DNA extraction (e.g., Hirt extraction) to enrich for low molecular weight DNA, including cccDNA, while removing most of the host genomic DNA.[17][18]
- Treat the extracted DNA with a nuclease (e.g., PSD) that specifically digests linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.[18]



- Inactivate the nuclease.
- Quantify the remaining cccDNA using either:
 - qPCR: Employ primers that specifically amplify the gap region of rcDNA, thus only amplifying cccDNA.
 - Southern Blot: This "gold standard" method allows for the direct visualization and separation of cccDNA from other viral DNA forms.[17]
- 3. Data Analysis:
- Quantify the reduction in cccDNA levels in GLP-26-treated cells compared to vehicle-treated controls.
- Normalize cccDNA copy number to the number of cells or to a housekeeping gene if total DNA is analyzed.

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